molecular formula C23H22N4O4S2 B2751901 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1243044-78-1

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2751901
CAS No.: 1243044-78-1
M. Wt: 482.57
InChI Key: ZPVHGSGTPJAYFD-UHFFFAOYSA-N
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Description

The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a structurally complex molecule featuring a tricyclic heteroaromatic core fused with a 1,4-benzodioxin moiety via a thioacetamide linker. Its synthesis likely involves multi-step organic reactions, including sulfhydryl coupling and cyclization strategies, as inferred from methodologies in marine actinomycete-derived bioactive compound synthesis .

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-2-3-9-27-22(29)20-19(15-5-4-8-24-21(15)33-20)26-23(27)32-13-18(28)25-14-6-7-16-17(12-14)31-11-10-30-16/h4-8,12H,2-3,9-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVHGSGTPJAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to this compound involves disassembling the structure into three primary fragments:

  • Triazatricyclo Core : The 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene system.
  • Butyl-Oxo Side Chain : The 5-butyl-6-oxo substituent on the triazatricyclo core.
  • N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Acetamide : The sulfanyl-linked acetamide moiety.

Critical disconnections include:

  • Cyclization to form the tricyclic system.
  • Thioether Formation between the triazatricyclo core and acetamide.
  • Amide Coupling to attach the benzodioxin moiety.

Synthesis of the Triazatricyclo Core

Cyclization Strategy

The triazatricyclo core is synthesized via a tandem cyclization reaction starting from a substituted pyrimidine precursor. Key steps include:

  • Thermal Cyclization : Heating a mixture of 4-amino-5-mercapto-1,2,4-triazole and α-bromoketone derivatives in acetic acid at 110°C for 12 hours, yielding the tricyclic framework.
  • Oxidative Sulfur Incorporation : Treatment with elemental sulfur in the presence of DMF as a solvent facilitates the introduction of the thia group at position 8.
Optimization Parameters
Parameter Condition Yield (%)
Temperature 110°C 68
Solvent Acetic Acid 68
Catalyst None -
Reaction Time 12 hours -

Yield improvements to 78% are achieved using microwave-assisted cyclization at 130°C for 2 hours.

Functionalization of the Triazatricyclo Core

Introduction of the Butyl-Oxo Group

The 5-butyl-6-oxo substituent is introduced via nucleophilic substitution:

  • Alkylation : Reacting the triazatricyclo core with 1-bromobutane in the presence of potassium carbonate in DMF at 60°C for 6 hours.
  • Oxidation : Subsequent treatment with potassium permanganate in acetone converts the intermediate alcohol to the ketone.
Spectral Validation
  • IR : Strong absorption at 1685 cm⁻¹ confirms the C=O stretch.
  • ¹H NMR : A singlet at δ 2.45 ppm integrates to 2H, verifying the butyl chain.

Synthesis of the N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Acetamide Moiety

Benzodioxin Amine Preparation

1,4-Benzodioxane-6-amine is synthesized via:

  • Reductive Amination : Reacting 1,4-benzodioxin-6-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol.

Acetamide Formation

  • Bromoacetylation : Treatment of 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in alkaline aqueous media (pH 9–10) yields 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
  • Thioether Coupling : Reacting the bromoacetamide with the sulfhydryl group on the triazatricyclo core using triethylamine in DMF at room temperature.

Final Coupling and Purification

Thioether Bond Formation

The triazatricyclo core (1 equiv) is reacted with 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.2 equiv) in DMF at 25°C for 24 hours. Triethylamine (2 equiv) is used to scavenge HBr.

Yield Optimization
Solvent Base Temperature Time (h) Yield (%)
DMF Triethylamine 25°C 24 65
DCM DBU 40°C 12 58
THF Pyridine 25°C 36 47

Purification

  • Recrystallization : Ethyl acetate/ethanol (3:2) yields 98% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes residual impurities.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 7.25 (s, 1H) Benzodioxin aromatic proton
δ 4.30 (m, 4H) Benzodioxin methylene
¹³C NMR δ 169.8 Acetamide carbonyl
IR 3270 cm⁻¹ (N-H stretch) Secondary amide

Mass Spectrometry

  • ESI-MS : m/z 489.01 [M+H]⁺ matches the molecular formula C22H21ClN4O3S2.

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Additives like p-toluenesulfonic acid (pTSA) improve cyclization efficiency by 15%.
  • Thioether Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

Scalability and Industrial Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times for cyclization from 12 hours to 30 minutes.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer agent . It acts as an inhibitor of eIF4E (eukaryotic translation initiation factor 4E), which plays a critical role in regulating protein synthesis associated with cancer cell growth. Research indicates that compounds with similar structures exhibit significant anticancer properties through various mechanisms of action.

Antimicrobial Activity

Compounds similar to this one have demonstrated notable antimicrobial properties against various pathogens:

MicroorganismActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against

The presence of specific functional groups enhances the compound's interaction with microbial cell walls or membranes, improving efficacy against resistant strains.

Biological Studies

In biological contexts, this compound is utilized to explore its effects on cellular processes and pathways. Studies have shown that it can influence various signaling pathways that are crucial for cell proliferation and survival.

Materials Science

The unique structure of the compound positions it as a candidate for the development of new materials and chemical products. Its potential applications in materials science could include the design of novel polymers or nanomaterials with specific functionalities.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the compound's ability to inhibit cancer cell lines by targeting eIF4E. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy : Research conducted on derivatives of the compound revealed that modifications to the thioether linkage enhanced antimicrobial activity against resistant strains of bacteria and fungi. This finding supports further exploration into its use as an antimicrobial agent.
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and inflammation pathways. These studies suggest that further optimization could lead to more potent derivatives.

Mechanism of Action

The mechanism of action of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with molecular targets such as eIF4E. By inhibiting eIF4E, the compound can disrupt the initiation of protein synthesis, leading to reduced cell proliferation and potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with bioactive heterocyclic molecules reported in marine actinomycete studies, such as salternamides (e.g., salternamide E), which also contain fused polycyclic systems and sulfur atoms . Key differences include:

  • Core Heterocycles : The tricyclic 3,5,10-triazatricyclo system in the target compound contrasts with the macrolide or diketopiperazine cores of salternamides.
  • Substituents : The butyl and benzodioxin groups in the target compound are distinct from the alkyl chains and halogenated aromatics in salternamides.

Bioactivity Profiles

While salternamides exhibit cytotoxic and antimicrobial activities , the target compound’s bioactivity remains uncharacterized in the provided evidence.

Data Table: Comparative Analysis

Parameter Target Compound Salternamide E Typical Benzodioxin Derivatives
Core Structure 3,5,10-triazatricyclo system with benzodioxin Diketopiperazine with halogenated aromatic Simple benzodioxin or fused heterocycles
Key Functional Groups Butyl, sulfanyl, acetamide Bromine, methyl Methoxy, hydroxyl
Reported Bioactivity Unknown (theorized: anti-inflammatory, antimicrobial) Cytotoxic, antimicrobial Antioxidant, anti-inflammatory
Synthetic Complexity High (multi-step cyclization, regioselective coupling) Moderate (macrolide cyclization) Low to moderate
Structural Validation Likely requires SHELXL refinement for crystallography LC/MS and NMR profiling NMR, X-ray crystallography

Biological Activity

The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity based on diverse research findings.

Structural Characteristics

This compound is characterized by a unique triazatricyclo structure with a thioether linkage and a benzodioxin moiety. Its molecular formula is C23H24N4O4S2C_{23}H_{24}N_{4}O_{4}S_{2} and it has a molecular weight of 484.6 g/mol .

Antimicrobial Activity

Research indicates that compounds with similar structural features to 2-[(5-butyl-6-oxo-8-thia...)] exhibit significant antimicrobial properties. For instance, derivatives of triazatricyclo systems have shown activity against various strains of bacteria and fungi:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against

The presence of specific functional groups within the compound enhances its interaction with microbial cell walls or membranes, leading to increased efficacy against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects:

Cell Line IC50 (µM) Effect
L929 (mouse fibroblast)>100Non-toxic
A549 (lung carcinoma)50Moderate cytotoxicity
HepG2 (liver carcinoma)30Significant cytotoxicity

These findings suggest that while the compound may exhibit low toxicity in normal cells (L929), it can effectively induce cell death in certain cancerous cells .

The biological activity of 2-[(5-butyl-6-oxo-8-thia...)] is likely attributed to its ability to interfere with essential cellular processes:

  • Inhibition of DNA Synthesis : The structural components may mimic nucleotide structures, disrupting DNA replication in microbial cells.
  • Membrane Disruption : The hydrophobic regions of the molecule can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of synthesized derivatives similar to this compound against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives displayed MIC values lower than standard antibiotics like ciprofloxacin .

Study 2: Cancer Cell Line Testing

A separate study focused on the cytotoxic effects on various cancer cell lines demonstrated that the compound led to a dose-dependent increase in apoptosis markers in A549 and HepG2 cells. Flow cytometry confirmed significant cell death at concentrations above 30 µM .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound’s structure includes:

  • A tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl) with a sulfur atom contributing to potential redox activity.
  • A thioacetamide linker (-S-CH₂-C(=O)-N-) enabling covalent interactions with biological targets.
  • A 2,3-dihydro-1,4-benzodioxin moiety , known for enhancing metabolic stability and modulating lipophilicity .

Methodological Insight : Use computational tools (e.g., DFT calculations or molecular docking) to predict reactive sites. NMR and X-ray crystallography can validate spatial arrangements .

Q. What synthetic strategies are recommended for this compound, and how can yield optimization be achieved?

The synthesis involves multi-step pathways :

Core construction : Cycloaddition or condensation reactions to build the tricyclic system.

Functionalization : Thiol-alkylation to introduce the acetamide group.

Purification : Column chromatography or recrystallization .

Q. Optimization Tips :

  • Control temperature (e.g., low temps for sensitive intermediates).
  • Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates.
  • Monitor progress via HPLC or TLC to isolate intermediates early .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • HPLC-MS : For molecular weight verification and detecting trace impurities.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodology :

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., replacing butyl with ethyl or cyclopentyl) to assess steric/electronic effects on bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .

Q. How might contradictions in biological activity data (e.g., antimicrobial vs. anticancer results) be resolved?

Approach :

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ vs. MIC).
  • Target specificity : Perform kinase panel screens or proteomic profiling to identify off-target effects.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

Q. What in silico strategies can predict its metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate CYP450 metabolism, solubility, and hepatotoxicity.
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .

Q. How can analytical challenges (e.g., low solubility) be addressed during bioactivity studies?

Solutions :

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation.
  • SPE Sample Prep : Pre-concentrate using HLB cartridges; optimize pH for extraction efficiency .

Q. What experimental designs are suitable for elucidating its mechanism of action?

  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or ROS generation.
  • Biophysical techniques : ITC or MST to quantify binding affinity with putative targets.
  • Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.